

3-Chloro-4-(4-fluorophenyl)pyridine CAS 1214367-78-8

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Chloro-4-(4-fluorophenyl)pyridine

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An In-depth Technical Guide to **3-Chloro-4-(4-fluorophenyl)pyridine** (CAS 1214367-78-8)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **3-Chloro-4-(4-fluorophenyl)pyridine**, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document elucidates its physicochemical and spectroscopic properties, explores its chemical reactivity with a focus on palladium-catalyzed cross-coupling reactions, and contextualizes its application within modern drug discovery. Detailed experimental protocols, safety and handling procedures, and a discussion of the strategic importance of its structural motifs are provided to empower scientists in leveraging this versatile intermediate for the synthesis of novel chemical entities.

Introduction and Strategic Significance

3-Chloro-4-(4-fluorophenyl)pyridine is a substituted pyridyl aromatic compound that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules,

particularly within the pharmaceutical industry. The strategic value of this molecule is derived from the unique combination of its structural features:

- **A Pyridine Core:** The pyridine ring is a ubiquitous scaffold in numerous biologically active compounds, capable of acting as a hydrogen bond acceptor and engaging in various interactions with biological targets.[1]
- **A Reactive Chlorine Substituent:** Positioned at the 3-position of the pyridine ring, the chlorine atom serves as a handle for C-C and C-N bond formation, most notably through transition metal-catalyzed cross-coupling reactions. While less reactive than its bromine or iodine analogs, the chloro-substituent offers a balance of stability and reactivity, often requiring more advanced catalytic systems which can provide greater synthetic control.[2]
- **A Fluorinated Phenyl Group:** The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][3] The 4-fluorophenyl moiety can significantly enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter pKa to optimize target binding and pharmacokinetic profiles.[1][3]

The convergence of these features makes **3-Chloro-4-(4-fluorophenyl)pyridine** a valuable starting material for constructing libraries of novel compounds for screening and lead optimization in drug discovery programs. Its structural analogs have been incorporated into clinically significant therapeutics, underscoring the importance of this chemical class.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis and analysis.

Physicochemical Properties

The key physicochemical data for **3-Chloro-4-(4-fluorophenyl)pyridine** are summarized below.

Property	Value
CAS Number	1214367-78-8
Molecular Formula	C ₁₁ H ₇ ClFN
Molecular Weight	207.63 g/mol
Appearance	Expected to be a white to off-white solid
SMILES	<chem>C1=CC(=CC=C1F)C2=CN=C(C=C2)Cl</chem>
InChI Key	Inferred from structure; specific key not found

Spectroscopic Characterization

While a publicly available, fully characterized spectrum for this specific compound is not readily available, its spectral data can be reliably predicted based on its structure and analysis of analogous compounds.^{[6][7]} These data are crucial for reaction monitoring (e.g., via TLC, LC-MS) and for the structural confirmation of its synthetic products.

Table 2: Predicted Spectroscopic Data

Technique	Expected Signature
^1H NMR	Signals expected in the aromatic region (δ 7.0-9.0 ppm). Protons on the fluorophenyl ring will appear as doublets or triplets with coupling to fluorine. Pyridine protons will show characteristic shifts and couplings.
^{13}C NMR	Aromatic carbons will appear in the δ 110-160 ppm range. The carbon attached to fluorine will show a large C-F coupling constant (^1JCF), while adjacent carbons will show smaller couplings (^2JCF , ^3JCF). The carbon attached to chlorine will also be distinct.
^{19}F NMR	A single resonance is expected for the fluorine atom on the phenyl ring, likely appearing as a triplet or doublet of doublets due to coupling with ortho and meta protons.
IR Spectroscopy	Characteristic absorption bands for C-H stretching (aromatic, $\sim 3100\text{-}3000\text{ cm}^{-1}$), C=C and C=N stretching (aromatic, $\sim 1600\text{-}1450\text{ cm}^{-1}$), C-F stretching ($\sim 1250\text{-}1100\text{ cm}^{-1}$), and C-Cl stretching ($\sim 800\text{-}600\text{ cm}^{-1}$). ^[6]
Mass Spectrometry (EI-MS)	The molecular ion peak (M^+) should be observable, along with a characteristic $\text{M}+2$ peak at approximately one-third the intensity of the M^+ peak, confirming the presence of one chlorine atom. Fragmentation would likely involve the loss of Cl, HCl, or cleavage of the bond between the two aromatic rings. ^[8]

Protocol 1: General Procedure for Spectroscopic Analysis

This protocol is adapted from standard methodologies for similar small molecules.^[6]

- NMR Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- NMR Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).[7]
- IR Sample Preparation: Prepare a thin, transparent pellet by grinding a small amount of the solid sample with potassium bromide (KBr) powder.
- IR Acquisition: Obtain the FT-IR spectrum using a standard spectrometer.[8]
- MS Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) for analysis by a mass spectrometer, typically coupled to a GC or LC system.

Chemical Reactivity and Synthetic Protocols

The synthetic utility of **3-Chloro-4-(4-fluorophenyl)pyridine** is dominated by the reactivity of its C-Cl bond in palladium-catalyzed cross-coupling reactions.

Principles of Reactivity in Cross-Coupling

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is governed by the strength of the carbon-halogen bond. The generally accepted order of reactivity is I > Br > Cl > F.[2] This trend is inversely correlated with the bond dissociation energy, which makes the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more challenging for chlorides compared to bromides.[2]

Consequently, reactions involving aryl chlorides typically require more robust catalytic systems. The causality for this choice lies in the need to facilitate the difficult oxidative addition step. This is achieved by using:

- Electron-rich, bulky phosphine ligands: Ligands such as RuPhos, SPhos, or BrettPhos increase the electron density on the palladium(0) center, promoting its insertion into the strong C-Cl bond.[9][10]

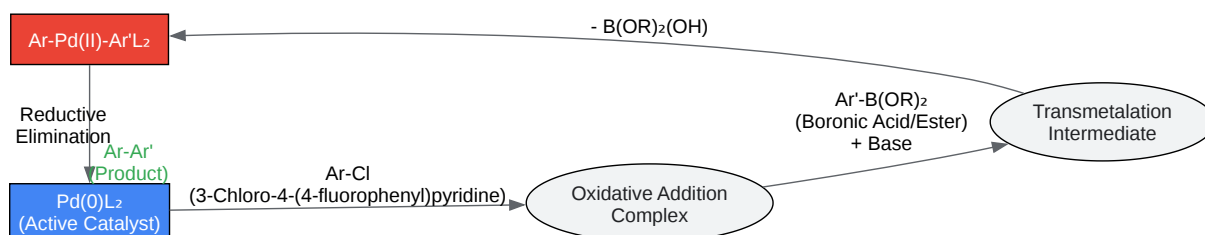
- Higher reaction temperatures: To provide the necessary activation energy for the oxidative addition step.[11]

The 3-position on the pyridine ring is an active site for electrophilic reactions involving the palladium catalyst.[11]

Suzuki-Miyaura Coupling: A Key Transformation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds and is highly relevant for elaborating the **3-Chloro-4-(4-fluorophenyl)pyridine** scaffold.[12]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction



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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Self-Validating Suzuki-Miyaura Coupling

This general protocol for coupling an arylboronic acid with **3-Chloro-4-(4-fluorophenyl)pyridine** is designed to be self-validating through in-process controls.

- System Inertion (Trustworthiness Pillar): To a dry Schlenk flask or reaction vial, add **3-Chloro-4-(4-fluorophenyl)pyridine** (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a strong base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equiv). Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This step is critical to

prevent oxidation of the Pd(0) catalyst and phosphine ligands, which would otherwise lead to catalyst deactivation and failed reaction.

- **Reagent Addition:** Add the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%) and the ligand (if not using a precatalyst). Add a degassed solvent mixture (e.g., 1,4-dioxane/water 10:1) via syringe.[13] The use of a pre-catalyst is often preferred as it provides a well-defined, air-stable source of the active catalyst, ensuring reproducibility.[9][10]
- **Reaction Execution:** Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
- **In-Process Validation:** Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) at set time points (e.g., 2h, 6h, 24h). The disappearance of the starting material (**3-Chloro-4-(4-fluorophenyl)pyridine**) and the appearance of the product spot/peak validates that the reaction is proceeding. The ratio of product to starting material provides a quantitative measure of conversion.
- **Work-up and Purification:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
- **Final Validation:** Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 2.2.

Applications in Drug Discovery and Medicinal Chemistry

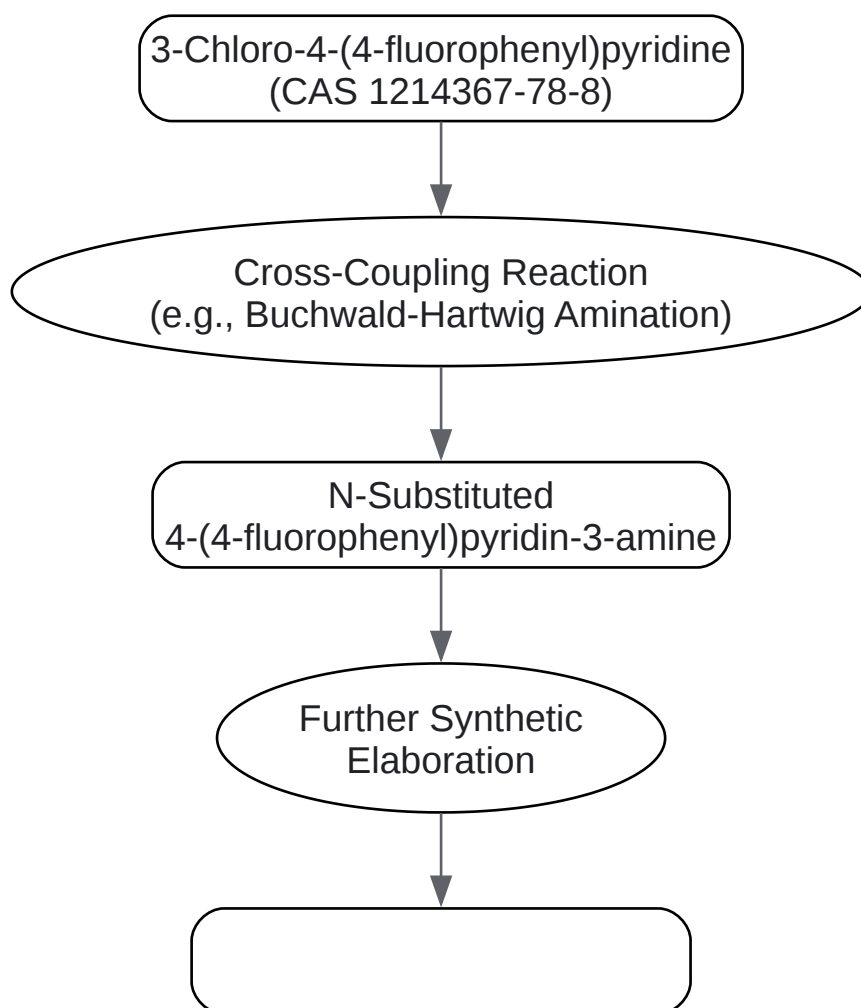
The **3-Chloro-4-(4-fluorophenyl)pyridine** scaffold is a privileged structure in medicinal chemistry. Its derivatives are explored for a wide range of therapeutic targets.

A Scaffold for Kinase Inhibitors

A prominent application of related structures is in the development of kinase inhibitors for oncology. For example, the N-(3-chloro-4-fluorophenyl) moiety is a key component of several FDA-approved tyrosine kinase inhibitors used to treat non-small cell lung cancer, such as Gefitinib and Afatinib.[4] This part of the molecule often binds in the hinge region of the ATP-

binding pocket of kinases. The strategic placement of the chloro and fluoro substituents is crucial for optimizing potency and selectivity.

Diagram 2: Synthetic Logic from Building Block to Bioactive Molecule



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Caption: Logical workflow from a versatile building block to a complex target molecule.

The Role of Fluorine in Pharmacokinetics

The 4-fluorophenyl group is not merely a placeholder but a strategic element. As previously mentioned, fluorine can block metabolic soft spots. For instance, if the para-position of the phenyl ring were unsubstituted, it would be susceptible to cytochrome P450-mediated hydroxylation, a common metabolic pathway leading to rapid clearance. The presence of the

strong C-F bond prevents this, potentially increasing the drug's half-life and bioavailability.[1]
[14]

Safety, Handling, and Storage

As a halogenated aromatic compound, **3-Chloro-4-(4-fluorophenyl)pyridine** requires careful handling. The following information is synthesized from safety data for structurally related chemicals.[15][16][17]

Table 3: Hazard Identification and Precautionary Measures

Category	GHS Classification (Anticipated)	Precautionary Statements (Anticipated)
Acute Toxicity	H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.[15]	P261: Avoid breathing dust/fume.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection.[15]
Skin Irritation	H315: Causes skin irritation.[15]	P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation	H319: Causes serious eye irritation.[15]	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
Target Organ Toxicity	H335: May cause respiratory irritation.[16]	P271: Use only outdoors or in a well-ventilated area.[15]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible.[16][17]

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[15]
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contamination occurs.
- Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with an appropriate cartridge.[15]

Storage and Disposal

- Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[16]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-4-(4-fluorophenyl)pyridine emerges as a high-value synthetic intermediate, strategically designed for applications in medicinal chemistry and drug discovery. Its reactivity in cross-coupling reactions, combined with the favorable pharmacokinetic properties imparted by the fluorophenyl moiety, makes it a powerful tool for accessing novel chemical space. By understanding its reactivity, employing robust and validated synthetic protocols, and adhering to strict safety guidelines, researchers can effectively harness the potential of this versatile building block to drive innovation in the development of new therapeutics.

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- To cite this document: BenchChem. [3-Chloro-4-(4-fluorophenyl)pyridine CAS 1214367-78-8]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11721747/docs#3-chloro-4-4-fluorophenyl-pyridine-cas-1214367-78-8\]](https://www.benchchem.com/product/b11721747/docs#3-chloro-4-4-fluorophenyl-pyridine-cas-1214367-78-8)

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